molecular formula C7H11NO B1294214 1-Hydroxycyclohexanecarbonitrile CAS No. 931-97-5

1-Hydroxycyclohexanecarbonitrile

Cat. No.: B1294214
CAS No.: 931-97-5
M. Wt: 125.17 g/mol
InChI Key: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Description

Overview of Cyanohydrins in Organic Chemistry Research

Cyanohydrins are a class of organic compounds characterized by the presence of a hydroxyl (-OH) and a cyano (-CN) group bonded to the same carbon atom. They are typically formed through the nucleophilic addition of a cyanide anion to the carbonyl group of an aldehyde or a ketone. This reaction, known as cyanation, is a fundamental transformation in organic chemistry, providing a powerful tool for carbon-carbon bond formation.

The dual functionality of cyanohydrins makes them exceptionally useful synthetic intermediates. The nitrile group can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, through reactions such as hydrolysis and reduction. The adjacent hydroxyl group can participate in various reactions as well, or it can influence the stereochemical outcome of transformations at the cyano-bearing carbon. This versatility allows for the construction of diverse molecular architectures from a common cyanohydrin precursor.

Historical Context of 1-Hydroxycyclohexanecarbonitrile in Synthetic Methodologies

The synthesis and application of this compound, also known as cyclohexanone (B45756) cyanohydrin, have been documented in chemical literature for decades. Early research into cyanohydrin chemistry laid the groundwork for its use as a reliable synthetic intermediate. A notable synthesis method was reported in a 1978 publication in Tetrahedron Letters, which provided a practical route to this compound, making it more accessible for research purposes. chemicalbook.com

Initially, the focus was on understanding its fundamental reactivity and exploring its transformations into other simple cyclohexyl derivatives. Over time, as the demand for more complex and stereochemically defined molecules grew, so did the sophistication of the methodologies employing this compound. Its role evolved from a simple chemical curiosity to a key component in the strategic planning of multi-step syntheses.

Significance of this compound as a Precursor in Complex Molecule Synthesis

The true value of this compound in academic research lies in its application as a precursor for the synthesis of more intricate and often biologically active molecules. The cyclohexyl scaffold provided by this starting material is a common motif in many natural products and pharmaceutical agents.

One of the most well-established applications of this compound is in the preparation of 1-aminomethylcyclohexanol. chemicalbook.com This transformation is typically achieved through the catalytic hydrogenation of the nitrile group to a primary amine. This reaction is of significant interest as the resulting 1-aminomethylcyclohexanol and its derivatives are valuable building blocks in medicinal chemistry.

PrecursorReactionProductSignificance
This compoundCatalytic Hydrogenation1-aminomethylcyclohexanolPrecursor for pharmaceuticals

Furthermore, research has demonstrated the utility of this compound in the synthesis of novel carboxamide derivatives that act as inhibitors of interleukin-1beta converting enzyme (ICE). nih.gov These inhibitors are of interest for their potential therapeutic applications in inflammatory diseases. The synthesis involved the conversion of the nitrile group into a carboxamide, which was then further elaborated to produce the target inhibitors. This work highlights the role of this compound in generating libraries of compounds for drug discovery programs.

Starting MaterialKey TransformationFinal Product ClassPotential Application
This compoundCarboxamide formation and subsequent modifications1-(2-acylhydrazinocarbonyl)-cycloalkyl carboxamidesInterleukin-1beta converting enzyme (ICE) inhibitors

The ability to introduce both a hydroxyl and a protected or modifiable nitrogen-containing functional group onto a cyclohexane (B81311) ring in a single step makes this compound an efficient and atom-economical starting material. Its continued use in academic research is a testament to its enduring value in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxycyclohexane-1-carbonitrile
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InChI

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
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InChI Key

ZDBRPNZOTCHLSP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)(C#N)O
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Molecular Formula

C7H11NO
Record name CYCLOHEXANONE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID2024878
Record name Cyclohexanone cyanohydrin
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)
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Boiling Point

228 to 235 °F at 9 mmHg (NTP, 1992)
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Solubility

10 to 50 mg/mL at 74.3 °F (NTP, 1992)
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CAS No.

931-97-5
Record name CYCLOHEXANONE CYANOHYDRIN
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name 1-Cyano-1-hydroxycyclohexane
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Record name 1-Hydroxycyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile, 1-hydroxy-
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Melting Point

93 to 97 °F (NTP, 1992)
Record name CYCLOHEXANONE CYANOHYDRIN
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Synthetic Methodologies for 1 Hydroxycyclohexanecarbonitrile

Biocatalytic and Chemoenzymatic Synthesis of Hydroxycyclohexanecarbonitrile Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, including hydroxycyclohexanecarbonitrile derivatives. diva-portal.org Enzymes can catalyze reactions with high enantioselectivity, which is difficult to achieve with classical chemical methods. rsc.org

Since 1-Hydroxycyclohexanecarbonitrile is a chiral molecule, obtaining enantiomerically pure forms is of significant interest. Enzymatic kinetic resolution is a powerful strategy to separate the enantiomers of a racemic mixture. acs.orgnih.gov This technique relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer over the other.

Lipases are a class of enzymes commonly used for the kinetic resolution of alcohols and their esters. nih.govmdpi.com In the context of cyanohydrins, lipase-catalyzed transesterification or hydrolysis can be employed. researchgate.net For example, a lipase (B570770) from Pseudomonas cepacia has been used effectively in the resolution of various chiral intermediates. mdpi.com The enantioselectivity of these enzymatic reactions can be very high, with reported enantiomeric ratios of up to 96:4 for related alcohol precursors. mdpi.com

The process typically involves the acylation of the racemic cyanohydrin, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. researchgate.net Alternatively, the racemic cyanohydrin acetate (B1210297) can be selectively hydrolyzed by the enzyme. acs.org The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and acylating agent. researchgate.net

Another class of enzymes, hydroxynitrile lyases (HNLs), are specifically involved in the synthesis of cyanohydrins in nature. rsc.orgchempedia.info They catalyze the enantioselective addition of cyanide to carbonyl compounds. rsc.org While this is a synthetic rather than a resolution strategy, it is a key biocatalytic method for producing enantiopure cyanohydrins. rsc.org

Table 2: Enzymes and Strategies in Chiral Hydroxycyclohexanecarbonitrile Synthesis
Enzyme TypeStrategyKey FeaturesReference
Lipases (e.g., from Pseudomonas cepacia, Candida rugosa)Kinetic Resolution (Acylation/Hydrolysis)Separates enantiomers of a racemic mixture. Can achieve high enantiomeric excess. acs.orgnih.govmdpi.comresearchgate.net
Hydroxynitrile Lyases (HNLs)Asymmetric SynthesisDirectly produces an enantiomerically enriched cyanohydrin from the carbonyl compound. rsc.orgchempedia.info

Peroxygenase-Catalyzed Allylic Oxidation in the Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile

The synthesis of the chiral building block (1S,3R)-3-hydroxycyclohexanecarbonitrile, a key intermediate for active pharmaceutical ingredients (APIs) like the LPA1-antagonist BMS-986278, has been achieved through an innovative enzymatic pathway. acs.orgnih.gov Traditional chemical strategies for the necessary allylic oxidation of the starting material, cyclohexene-1-nitrile, proved to be unsuccessful. nih.gov However, the use of peroxygenases for this C-H oxyfunctionalization step was found to be highly effective. acs.orgnih.gov Researchers discovered that unspecific peroxygenases (UPOs) could catalyze the required allylic oxidation with excellent chemo- and regioselectivity. acs.org This enzymatic approach functions efficiently at substrate loadings as high as 200 mM and, notably, does not require organic cosolvents, paving the way for a streamlined, multi-step, one-pot synthesis. acs.orgnih.gov

Role of Unspecific Peroxygenases (UPOs) in C-H Oxyfunctionalization

Unspecific peroxygenases (UPOs, EC 1.11.2.1) are a family of fungal heme-thiolate enzymes that have garnered significant attention for their ability to catalyze a wide array of oxidative transformations. nih.gov First described in 2004 in the fungus Agrocybe aegerita, UPOs are particularly valuable for their capacity to perform challenging selective oxyfunctionalization reactions on non-activated C-H bonds. nih.gov Unlike many other oxidative enzymes, such as cytochrome P450 monooxygenases, UPOs are self-sufficient catalysts that only require hydrogen peroxide (H₂O₂) as a co-substrate to function, serving as both the electron acceptor and oxygen donor. nih.govmdpi.com This simplifies the reaction setup and makes them highly attractive for industrial applications. nih.gov Their function bridges the gap between P450 monooxygenases and chloroperoxidases, making them highly active biocatalysts for the selective oxyfunctionalization of C-H, C=C, and C-C bonds. mdpi.com

Cascade Reactions Involving Ene Reductases (ERs) and Alcohol Dehydrogenases (ADHs)

Table 1: Performance of the Three-Step UPO-ER-ADH Cascade

ParameterValueCitation
SubstrateCyclohexene-1-nitrile acs.orgnih.gov
Final Product(1S,3R)-3-hydroxycyclohexanecarbonitrile acs.orgnih.gov
Substrate Loading50 mM nih.govtudelft.nl
Final Titer85% nih.govtudelft.nl
Enantiomeric Excess (ee)97% nih.govtudelft.nl
Diastereomeric Excess (de)99% nih.govtudelft.nl
Limiting StepEne Reductase (ER) nih.govtudelft.nl
Enantioselective Oxyfunctionalization and Overoxidation Phenomena

During the development of the enzymatic cascade, UPOs were observed to exhibit previously unreported enantioselective oxyfunctionalization on the substituted cyclohexene (B86901) substrate. acs.orgnih.gov This highlights the potential of UPOs to catalyze a variety of enantioselective allylic hydroxylations and oxidations that are otherwise difficult to achieve. nih.gov However, a common challenge in oxidation reactions is the potential for overoxidation, where the target molecule is further oxidized to an undesired byproduct. nih.gov In the oxidation of sulfides, for instance, peroxygenases can catalyze the initial oxidation to a sulfoxide (B87167) and then a subsequent over-oxidation to the corresponding sulfone. nih.gov While not explicitly detailed for the cyclohexene-1-nitrile substrate, the potential for overoxidation is an important consideration in peroxygenase-catalyzed reactions, which must be carefully controlled to maximize the yield of the desired hydroxylated product. nih.govnih.gov

Enzymatic Transformations for Stereoselective Synthesis

Enzymes are highly valuable biocatalysts for stereoselective synthesis due to their ability to differentiate between enantiomers or prochiral centers. researchgate.netnih.gov Hydroxynitrile lyases (HNLs), for example, are powerful tools for stereoselective C-C bond formation. researchgate.net They catalyze the addition of hydrogen cyanide (HCN) to carbonyl compounds, such as 4-substituted cyclohexanones, to produce chiral cyanohydrins. researchgate.net The resulting cyanohydrins, which include this compound structures, are versatile building blocks for further chemical or enzymatic reactions. researchgate.net Both (R)- and (S)-selective HNLs have been discovered, allowing for the synthesis of specific stereoisomers with high enantiomeric excess. researchgate.net

Regioselective and Stereoselective Control in Biocatalytic Pathways

Biocatalytic pathways, particularly those involving multiple enzymes in a cascade, offer exceptional control over both regioselectivity and stereoselectivity. mdpi.comresearchgate.net Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule, while stereoselectivity is the preference for the formation of a particular stereoisomer. mdpi.com The UPO-ER-ADH cascade for synthesizing (1S,3R)-3-hydroxycyclohexanecarbonitrile is a prime example of this control. acs.org The UPO enzyme exhibits high regioselectivity by oxidizing the specific allylic C-H bond, and the subsequent actions of the ER and ADH enzymes precisely control the stereochemistry at two different chiral centers. acs.orgtudelft.nl Designing such dual-enzyme or multi-enzyme cascades allows for the synthesis of various enantiomerically pure compounds from simple starting materials under mild conditions. researchgate.netnih.gov

Asymmetric Synthesis Strategies for Enantiomerically Pure Hydroxycyclohexanecarbonitrile Analogs

The strategies employed for the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile can be adapted to produce a variety of enantiomerically pure analogs. Asymmetric synthesis relies on methods that introduce a chiral center with a preference for one enantiomer over the other. nih.govnih.gov Biocatalytic cascades are a powerful tool for this purpose. researchgate.net By combining different classes of enzymes, such as monooxygenases with epoxide hydrolases or aldolases with imine reductases, complex molecules with multiple stereocenters can be constructed from simple prochiral starting materials. nih.govresearchgate.net For example, a three-component strategy using an aldolase (B8822740) and an imine reductase has been used to synthesize amino-diols and amino-polyols. nih.gov Similarly, a dual-enzyme cascade combining a styrene (B11656) monooxygenase and a halohydrin dehalogenase has been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes. nih.gov These approaches, which feature high selectivity and operate under environmentally benign conditions, demonstrate the potential for creating diverse libraries of chiral hydroxycyclohexanecarbonitrile analogs and other valuable building blocks for the pharmaceutical industry. nih.govnih.gov

Chiral Catalysis in Hydroxycyclohexanecarbonitrile Production

The creation of enantiomerically pure this compound hinges on the use of chiral catalysts that can direct the addition of a cyanide source to the prochiral center of cyclohexanone (B45756). Both chemical and biological catalysts have been successfully employed for this purpose.

Chiral Lewis acidic metal complexes, particularly those involving titanium (IV), have been extensively studied for asymmetric cyanohydrin synthesis. diva-portal.org These catalysts activate the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by the cyanide ion, while the chiral ligands surrounding the metal center control the stereochemical outcome of the reaction. For instance, chiral Ti-salen complexes, often used as dimers, have shown efficacy in catalyzing the addition of cyanide sources to aldehydes and ketones. diva-portal.orgdiva-portal.org

Biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs), has emerged as a powerful and green alternative for the production of chiral cyanohydrins. rsc.orgnih.gov HNLs catalyze the asymmetric addition of hydrogen cyanide to carbonyl compounds with high enantioselectivity. rsc.org Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of this compound. researchgate.netrsc.orgscispace.com The use of HNLs is considered a sustainable method due to the mild reaction conditions (room temperature and neutral pH), the use of water as a solvent, and the high efficiency and selectivity of the enzyme. rsc.orgnih.gov

Strategies for Introducing Chirality into Cyclohexane-Based Molecules

Introducing chirality into the cyclohexane (B81311) ring is a fundamental challenge in organic synthesis. For this compound, the key stereocenter is created during the cyanation of cyclohexanone. The primary strategies for controlling the stereochemistry of this transformation involve:

Asymmetric Catalysis: As discussed previously, the use of chiral catalysts (both chemical and enzymatic) is the most direct method. The catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. diva-portal.orgrsc.org

Substrate Control: In some cases, existing stereocenters within the substrate can influence the stereochemical outcome of a reaction. However, for the synthesis of this compound from the achiral starting material cyclohexanone, this strategy is not directly applicable for the initial cyanation step.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereoselective reaction. After the desired transformation, the auxiliary is removed. While a valid strategy for asymmetric synthesis, it is less atom-economical compared to catalytic methods.

Diastereoselective and Enantioselective Approaches

The synthesis of chiral this compound from cyclohexanone is primarily an enantioselective process, as a single stereocenter is formed. However, if the resulting cyanohydrin is further reacted to create a second stereocenter, diastereoselectivity becomes a crucial consideration.

A notable example of a highly stereoselective synthesis is the chemoenzymatic route to venlafaxine, an antidepressant. In this process, cyclohexanone is treated with a cyanide source in the presence of the enzyme (S)-HbHNL (a hydroxynitrile lyase). This enzymatic reaction proceeds with high enantioselectivity to produce a single diastereomer of the corresponding cyanohydrin. rsc.org This highlights the power of biocatalysis in achieving excellent control over stereochemistry.

The choice of catalyst is paramount in determining the enantioselectivity of the cyanation reaction. Different HNLs exhibit different enantiomeric preferences. For instance, some HNLs produce the (R)-cyanohydrin, while others yield the (S)-enantiomer. researchgate.netrsc.orgscispace.com Similarly, the structure of the chiral ligand in a metal-based catalyst dictates the stereochemical outcome. diva-portal.org

Catalyst TypeExampleKey Features
Chemical Catalyst Chiral Ti-salen complexesActivate carbonyl group, chiral ligands control stereochemistry. diva-portal.orgdiva-portal.org
Biocatalyst Hydroxynitrile Lyases (HNLs)High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally friendly processes. This has led to the exploration of one-pot syntheses and other green chemistry approaches for the production of cyclohexanecarbonitrile (B123593) and its analogs.

One-Pot Synthetic Methodologies for Cyclohexanecarbonitrile Analogs

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. Research has focused on developing one-pot procedures for the synthesis of various chiral molecules, including amines and succinate (B1194679) dehydrogenase inhibitors. nih.govnih.gov While not specifically detailing the one-pot synthesis of chiral this compound, these studies demonstrate the feasibility and benefits of such approaches. For example, a one-pot Rh-catalyzed asymmetric hydrogenation-condensation strategy has been developed for the synthesis of chiral fungicides with high efficiency and stereoselectivity. nih.gov

Sustainable Practices in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds. For the production of this compound, several sustainable practices are being explored:

Biocatalysis: As mentioned earlier, the use of HNLs represents a significant advancement in the green synthesis of chiral cyanohydrins. rsc.org These enzymatic reactions are highly efficient and selective, operate under mild conditions, and utilize renewable catalysts.

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. The aqueous conditions often employed in HNL-catalyzed reactions are a prime example of this. rsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One-pot syntheses contribute significantly to improving atom economy.

Catalyst Recycling: The development of methods for the recovery and reuse of catalysts, both chemical and biological, is a key aspect of sustainable synthesis. This reduces costs and minimizes the environmental impact associated with catalyst disposal.

The use of carbon dioxide as a promoter in cyanohydrin synthesis under neutral conditions has also been reported as a green and efficient method. nih.gov This approach avoids the generation of toxic hydrogen cyanide gas. nih.gov

Sustainable PracticeApplication in this compound Synthesis
Biocatalysis Use of Hydroxynitrile Lyases (HNLs) for high enantioselectivity and mild reaction conditions. rsc.orgnih.gov
Greener Solvents Employment of water as a solvent in enzymatic reactions. rsc.org
Atom Economy Development of one-pot synthetic strategies to reduce waste. nih.gov
Catalyst Recycling Immobilization of catalysts for easy separation and reuse.
Alternative Reagents Use of CO2 to promote the reaction and avoid toxic byproducts. nih.gov

Chemical Reactivity and Derivatization of 1 Hydroxycyclohexanecarbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 1-hydroxycyclohexanecarbonitrile is susceptible to nucleophilic attack, leading to important classes of compounds such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction is a common and effective method for the synthesis of α-hydroxy acids. wikipedia.orgpearson.com

Under acidic conditions, the nitrile is heated with a mineral acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a protonated amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 1-hydroxycyclohexanecarboxylic acid, and an ammonium (B1175870) salt. savemyexams.compressbooks.pub

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. This process initially forms the sodium salt of the carboxylic acid and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 1-hydroxycyclohexanecarboxylic acid. savemyexams.compressbooks.pub

Table 1: General Conditions for Hydrolysis of Nitriles

ConditionReagentsIntermediate ProductFinal Product (after workup)
AcidicDilute HCl or H₂SO₄, HeatProtonated AmideCarboxylic Acid
BasicNaOH or KOH solution, HeatCarboxylate SaltCarboxylic Acid

The synthesis of 1-hydroxycyclohexanecarboxylic acid from this compound is a key step in the production of various biologically active molecules. nih.gov

Amination and Reduction to Aminomethylcyclohexanol Derivatives

The nitrile group can be reduced to a primary amine, providing a route to valuable amino alcohol derivatives. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). unizin.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to yield the primary amine, 1-(aminomethyl)cyclohexanol. masterorganicchemistry.comchemistrysteps.com

Catalytic hydrogenation is another effective method for the reduction of nitriles. rsc.org This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. youtube.comresearchgate.net This method is often preferred in industrial settings due to its scalability and the avoidance of reactive metal hydrides.

Reductive amination, a process that combines reduction and amination, can also be employed to synthesize various aminomethylcyclohexanol derivatives. researchgate.net

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

ReagentDescription
Lithium Aluminum Hydride (LiAlH₄)A strong, non-selective reducing agent that effectively reduces nitriles to primary amines. numberanalytics.comlibretexts.org
Catalytic Hydrogenation (H₂/Catalyst)A method using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) for the reduction. rsc.orgepa.gov

Nucleophilic Addition to the Carbonitrile Group

While the formation of this compound itself is a nucleophilic addition of a cyanide anion to cyclohexanone (B45756), chemistrysteps.comwikipedia.orgopenstax.org the nitrile group can undergo further nucleophilic additions. For instance, the reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. However, the most synthetically significant reactions of the nitrile group in this context are its hydrolysis and reduction. pressbooks.pubchadsprep.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and oxidation, further expanding its synthetic utility.

Esterification Reactions

The hydroxyl group of this compound can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid). libretexts.orgcrunchchemistry.co.ukpressbooks.pub

For example, reaction with acetyl chloride would yield 1-cyanocyclohexyl acetate (B1210297). These reactions are generally efficient and proceed under mild conditions. The use of a base is crucial to drive the reaction to completion by scavenging the acid generated. chemrevise.orgresearchgate.net

Table 3: Common Reagents for Esterification of Alcohols

Acylating AgentByproductBase Catalyst (Typical)
Acyl Chloride (e.g., Acetyl Chloride)HClPyridine, Triethylamine
Carboxylic Acid Anhydride (e.g., Acetic Anhydride)Carboxylic AcidPyridine, Triethylamine

Oxidation Reactions

The secondary alcohol functionality in this compound can be oxidized to a ketone. This transformation would yield a cyanoketone. However, the stability of such a compound can be a concern, and the reaction conditions must be carefully chosen to avoid further reactions, such as elimination or hydrolysis of the nitrile group.

Oxidation of the parent cyclohexanol (B46403) to cyclohexanone is a well-established industrial process. rsc.org In a related context, the oxidation of cyclohexanecarboxylic acid can lead to cyclohexanone, indicating the susceptibility of the cyclohexane (B81311) ring and its substituents to oxidative transformations. google.com.pg More complex oxidative processes, such as the Baeyer-Villiger oxidation of cyclohexanone, lead to the formation of ε-caprolactone, highlighting the diverse reactivity of the cyclohexyl scaffold under oxidative conditions. mdpi.com The direct and selective oxidation of the hydroxyl group in this compound requires mild oxidizing agents to prevent cleavage of the carbon-carbon bond adjacent to the nitrile or other side reactions. researchgate.netresearchgate.net

Stereochemical Transformations and Stereoisomer Synthesis

The catalytic hydrogenation of this compound is a direct route to 1-(aminomethyl)cyclohexanol. This reaction typically involves the use of metal catalysts such as Raney nickel, palladium, or rhodium under a hydrogen atmosphere. The stereochemical outcome of this reduction—yielding cis or trans isomers of the product—is a critical aspect of the synthesis.

The stereochemistry of the final product is influenced by several factors, including the choice of catalyst, solvent, and reaction conditions, as well as the stereochemistry of the starting cyanohydrin. In catalytic hydrogenation, the substrate adsorbs onto the surface of the heterogeneous catalyst, and hydrogen is delivered to the nitrile group from the catalyst face. youtube.com The orientation of the molecule on the catalyst surface can dictate the facial selectivity of the hydrogenation. For a substituted cyclohexane ring, the bulky substituents will generally favor an equatorial position in the transition state. The approach of the nitrile group to the catalyst surface can lead to a mixture of cis and trans diastereomers, where the amino-methyl and hydroxyl groups have a specific spatial relationship. Achieving high diastereoselectivity often requires the use of specialized chiral catalysts or directing groups that can control the geometry of the approach to the catalyst. nih.gov The synthesis of specific stereoisomers is crucial as the biological activity of chiral molecules is often dependent on their precise three-dimensional structure.

This compound is a chiral molecule, and its synthesis from the achiral precursor cyclohexanone typically results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers can be achieved through kinetic resolution, a technique where the two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.orgtaylorandfrancis.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material).

Enzymatic kinetic resolution is a particularly powerful method for this purpose due to the high enantioselectivity of enzymes. wikipedia.org Lipases are commonly used enzymes for the kinetic resolution of cyanohydrins. researchgate.net The process typically involves the enantioselective acylation of the cyanohydrin's hydroxyl group using an acyl donor like vinyl acetate. One enantiomer is acylated much faster than the other, leading to an enantioenriched acetate product and the unreacted, enantioenriched alcohol. Alternatively, a racemic cyanohydrin acetate can be resolved via enzyme-catalyzed hydrolysis, where one enantiomer is deacylated preferentially. nih.gov

The effectiveness of a kinetic resolution is often quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. High E-values are indicative of excellent separation. Research on the lipase-catalyzed acylation of various cyanohydrins has shown that the choice of enzyme and solvent significantly impacts the enantioselectivity. researchgate.net

Table 1: Lipase-Catalyzed Enantioselective Acylation of Cyanohydrins

Cyanohydrin Substrate Enzyme Acylating Agent Solvent Enantiomeric Ratio (E) Reference
Cyclohexanone Cyanohydrin Pseudomonas cepacia Lipase (B570770) (PCL) Propionic Anhydride Toluene >30 researchgate.net
Acetone (B3395972) Cyanohydrin Porcine Pancreatic Lipase (PPL) Propionic Anhydride Toluene 15 researchgate.net
Benzaldehyde Cyanohydrin Amano AK Lipase Vinyl Acetate Diisopropyl ether >200 nih.gov

This table presents representative data on the enzymatic kinetic resolution of cyanohydrins to illustrate the principle. Specific values can vary based on precise reaction conditions.

Mechanistic Studies of Key Reactions

The formation of this compound from cyclohexanone and hydrogen cyanide is a classic example of a nucleophilic addition to a carbonyl group. The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much stronger nucleophile than its conjugate acid, HCN.

The mechanism proceeds in two primary steps:

Nucleophilic Attack: The nucleophilic cyanide ion attacks the electrophilic carbon atom of the carbonyl group in cyclohexanone. This breaks the π-bond of the C=O group, and the electrons are pushed onto the electronegative oxygen atom. This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The negatively charged alkoxide ion is a strong base and is subsequently protonated by a proton source in the reaction mixture, which can be HCN itself or another acid present. This protonation step yields the final, stable this compound product and regenerates the cyanide catalyst.

Enzymatic cascades offer sophisticated pathways for chemical synthesis, often involving multiple, sequential reactions catalyzed in a single pot. Enzymes such as unspecific peroxygenases (UPOs), enoate reductases (ERs), and alcohol dehydrogenases (ADHs) are key players in these cascades.

Unspecific Peroxygenase (UPO) Mechanism: UPOs are heme-thiolate enzymes that catalyze a wide range of selective oxyfunctionalization reactions. csic.eswikipedia.org Their catalytic cycle is initiated by the reaction of the enzyme's ferric resting state with hydrogen peroxide (H₂O₂). This forms a highly reactive intermediate known as Compound I, an iron(IV)-oxo porphyrin π-cation radical. nih.gov This powerful oxidizing species can then transfer its oxygen atom to a substrate molecule, for example, by hydroxylating a C-H bond or epoxidizing a double bond. The enzyme then returns to its resting state, ready for another catalytic cycle. UPOs are of great interest for their ability to perform challenging oxidation reactions under mild conditions, using only H₂O₂ as the oxidant. mdpi.comnih.gov

Alcohol Dehydrogenase (ADH) Cascades: Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. ADHs are often used at the start of an enzymatic cascade. For example, a cascade for converting cyclohexanol to ε-caprolactone has been developed using two E. coli whole-cell biocatalysts. nih.gov

An alcohol dehydrogenase (ADH) first oxidizes cyclohexanol to cyclohexanone, reducing NADP⁺ to NADPH.

A cyclohexanone monooxygenase (CHMO) then uses the cyclohexanone, molecular oxygen, and the NADPH generated in the first step to perform a Baeyer-Villiger oxidation, inserting an oxygen atom into the ring to form ε-caprolactone.

This cascade demonstrates the synergistic action of two enzymes, where the ADH not only produces the substrate for the second enzyme but also regenerates the cofactor (NADPH) required by it. nih.gov Such cascades are powerful tools for converting simple precursors like those related to this compound into high-value chemicals.

Advanced Characterization Techniques in 1 Hydroxycyclohexanecarbonitrile Research

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for separating 1-hydroxycyclohexanecarbonitrile from reaction mixtures, assessing its purity, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. researchgate.net By selecting an appropriate stationary phase (column) and mobile phase, it is possible to achieve excellent separation of the compound from starting materials, byproducts, and other impurities. A UV detector is commonly used in conjunction with HPLC to detect and quantify the compound as it elutes from the column. researchgate.net The retention time of this compound under specific chromatographic conditions serves as a key identifier.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property. The coupled mass spectrometer provides mass spectra of the eluting components, allowing for their definitive identification.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions that produce this compound and for preliminary purity assessment. By spotting a small amount of the sample on a TLC plate and developing it with an appropriate solvent system, the compound can be separated from other components. The retention factor (Rf) value is a characteristic property under a given set of conditions.

Table 3: Chromatographic Methods for this compound

TechniquePrincipleTypical ApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment, quantitative analysis, preparative purification.Retention time, peak area (concentration), separation of components.
Gas Chromatography (GC)Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Purity assessment, identification of volatile components.Retention time, peak area (concentration).
Gas Chromatography-Mass Spectrometry (GC-MS)Combines the separation power of GC with the detection capabilities of MS.Identification of unknown components in a mixture.Retention time, mass spectrum of each component.
Thin-Layer Chromatography (TLC)Adsorption on a solid stationary phase and separation by a liquid mobile phase.Reaction monitoring, preliminary purity check.Retention factor (Rf), qualitative assessment of components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. youtube.com Inside the GC, the components of the mixture are separated as they travel through a capillary column. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase (a coating on the column walls). youtube.com The time it takes for a compound to travel through the column and reach the detector is known as its retention time, a key parameter for identification. thermofisher.cominnovatechlabs.com

Following separation in the GC, the individual components enter the mass spectrometer. Here, they are ionized, typically through electron ionization, and then fragmented. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. youtube.com This mass spectrum serves as a "fingerprint," allowing for definitive identification of the compound. youtube.com

Research Findings:

GC-MS is frequently employed in studies involving the analysis of cyclohexanone (B45756) and its derivatives. For instance, it has been used to analyze the products of phenol (B47542) hydrogenation, which can include both cyclohexanone and cyclohexanol (B46403). researchgate.net In such analyses, achieving good peak separation between these closely related compounds is critical for accurate quantification. researchgate.net Researchers have explored various techniques to improve separation, including the use of extracted ion chromatograms (EIC) where specific masses characteristic of each compound are monitored. researchgate.net For example, mass-to-charge ratios of 55 and 98 are characteristic of cyclohexanone, while 57 and 82 are more indicative of cyclohexanol. researchgate.net

Furthermore, derivatization techniques can be used to alter the volatility and chromatographic behavior of analytes. Silylation, for instance, can be used to modify the hydroxyl group of an alcohol, changing its retention time and allowing for better separation from a ketone that does not undergo this reaction. researchgate.net

The table below summarizes typical parameters and findings from GC-MS analyses relevant to cyclohexanone and related compounds.

ParameterValue/DescriptionReference
Column Type HP-5 capillary column (30 m × 250 µm × 0.25 µm) nih.gov
Carrier Gas High-purity helium nih.gov
Flow Rate 1.0 - 3.22 mL/min nih.govjppres.com
Injection Mode Splitless or direct injection
Oven Temperature Program Initial temperature of 70°C, held for 4 min, then ramped to 300°C at 8°C/min nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Analyzer Quadrupole or Triple Quadrupole thermofisher.com
Detector Mass Spectrometer thermofisher.com
Data Analysis Comparison of retention times and mass spectra with reference standards and libraries (e.g., NIST) jppres.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone analytical technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.netyoutube.com Unlike GC, which is suited for volatile compounds, HPLC is ideal for analyzing substances that are dissolved in a liquid. researchgate.net The technique utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. youtube.comyoutube.com

The fundamental principle of HPLC is the differential partitioning of the sample components between the mobile and stationary phases. youtube.com Components that have a stronger affinity for the stationary phase will move through the column more slowly, while those with a higher affinity for the mobile phase will elute faster. youtube.com This differential migration leads to the separation of the components, which are then detected as they exit the column. youtube.com

There are two primary modes of HPLC: normal-phase and reversed-phase. In normal-phase HPLC, the stationary phase is polar, and the mobile phase is non-polar. In the more common reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. youtube.com The choice between these modes depends on the polarity of the analytes being separated. researchgate.net

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general principles of HPLC are widely applicable. For instance, HPLC has been successfully used to separate and quantify various steroid metabolites, demonstrating its capability to resolve structurally similar compounds. nih.gov In such applications, a gradient elution is often employed, where the composition of the mobile phase is changed during the analysis to achieve optimal separation. nih.gov

The selection of an appropriate stationary phase, such as a C18 column, and a suitable mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is crucial for successful separation. youtube.comnih.gov Detection is typically achieved using a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. youtube.com

The following table outlines typical parameters that would be considered when developing an HPLC method for the analysis of a compound like this compound.

ParameterValue/DescriptionReference
Column Type Reversed-phase (e.g., C18) or Normal-phase youtube.comnih.gov
Mobile Phase A mixture of solvents, such as water and methanol or acetonitrile youtube.comnih.gov
Elution Mode Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition) youtube.com
Flow Rate Typically 0.5 - 2.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature Often controlled to ensure reproducibility youtube.com
Detector UV-Vis Detector (wavelength selected based on analyte's absorbance) youtube.com
Data Analysis Comparison of retention times and peak areas with those of known standards for identification and quantification nih.gov

Computational and Theoretical Studies of 1 Hydroxycyclohexanecarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in 1-hydroxycyclohexanecarbonitrile and understanding its electronic properties. Functionals like B3LYP are commonly used for geometry optimization and electronic structure determination of organic molecules. nih.gov

The cyclohexanone (B45756) ring, from which this compound is derived, typically adopts a chair conformation to minimize torsional and angle strain. archive.org Upon formation of the cyanohydrin, the carbon atom of the former carbonyl group changes from sp² to sp³ hybridization. This change influences the ring's geometry. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of the most stable conformers of this compound.

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. Furthermore, DFT can map the electrostatic potential to visualize regions of positive and negative charge, identifying potential sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group are regions of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential.

Table 1: Representative Predicted Geometrical Parameters for a Cyanohydrin using DFT (Note: This table is illustrative of typical DFT calculation outputs for cyanohydrins and does not represent experimentally verified data for this compound.)

Parameter Predicted Value
C-C (ring) bond length ~1.54 Å
C-CN bond length ~1.47 Å
C-O bond length ~1.43 Å
O-H bond length ~0.96 Å
C≡N bond length ~1.15 Å
C-C-C (ring) angle ~111°

DFT calculations are also a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. Key vibrational frequencies would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the cyclohexane (B81311) ring. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis spectra. nih.gov

Similarly, DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, this would involve calculating the ¹³C and ¹H chemical shifts. Computational studies on related cyclohexanecarbonitriles have shown that the chemical shift of the nitrile carbon can be correlated with the local stereochemical environment. nih.gov Such calculations are valuable for confirming the structure of the molecule and understanding how its conformation affects its spectroscopic signature.

Table 2: Representative Predicted Vibrational Frequencies for this compound Functional Groups (Note: This table is illustrative of typical DFT calculation outputs and does not represent experimentally verified data.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch ~3500 - 3700
Nitrile (-C≡N) C≡N Stretch ~2220 - 2260
Cyclohexane C-H Stretch ~2850 - 3000

Molecular Dynamics and Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach allows for the investigation of conformational changes, solvent effects, and the pathways of chemical reactions.

The formation of this compound from cyclohexanone and hydrogen cyanide is a reversible nucleophilic addition. pressbooks.pubpressbooks.pub MD simulations can be employed to model this reaction, providing insights into the stability of intermediates and the energy barriers of transition states. nih.gov The reaction is base-catalyzed, where the cyanide ion acts as the nucleophile. pressbooks.pubyoutube.com Simulations can elucidate the role of the catalyst and the solvent in the reaction mechanism.

Furthermore, the decomposition of cyanohydrins is a critical process, particularly in biological systems where enzymes like hydroxynitrile lyases (HNLs) catalyze this reaction. nih.govnih.gov MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the interaction of this compound within the active site of an HNL. uni-duesseldorf.de These simulations can reveal the key amino acid residues involved in substrate binding and catalysis, and explain the stereoselectivity of the enzyme. nih.govcapes.gov.br For instance, a docking model of (R)-mandelonitrile with a hydroxynitrile lyase suggested that specific arginine and lysine (B10760008) residues form hydrogen bonds with the hydroxyl and nitrile groups, playing crucial roles in the enzymatic reaction. nih.gov

Computational Modeling in Enzyme Engineering

Computational methods are increasingly vital in the field of enzyme engineering, where proteins are redesigned to improve their catalytic properties or to create novel functionalities.

Unspecific peroxygenases (UPOs) are enzymes capable of performing a wide range of oxyfunctionalization reactions, including the hydroxylation of C-H bonds. researchgate.net Computational tools are being used to engineer these enzymes for specific applications. Computational design algorithms, such as FuncLib which utilizes Rosetta atomistic modeling, have been successfully applied to create diverse libraries of active and enantiodivergent peroxygenases. nih.gov

While direct computational studies on the peroxygenase-catalyzed hydroxylation of this compound are not widely reported, the principles of computational enzyme design are applicable. Researchers have used these methods to improve the activity and selectivity of UPOs for the oxyfunctionalization of various substrates, including terpenes and other cyclic compounds. biorxiv.orgresearchgate.net A typical workflow involves creating a computational model of the enzyme's active site with the substrate docked. Mutations are then computationally screened to identify variants with improved binding affinity, regioselectivity, or enantioselectivity for a desired hydroxylation reaction. This approach could be used to design a selective peroxygenase to hydroxylate the cyclohexane ring of this compound at a specific position, leading to valuable polyhydroxylated nitrile compounds.

Investigating Enzyme-Substrate Interactions

Computational modeling and theoretical studies have been instrumental in elucidating the interactions between cyanohydrins, such as this compound, and the active sites of hydroxynitrile lyases (HNLs). These enzymes, crucial in the biological synthesis and degradation of cyanohydrins, exhibit remarkable substrate specificity and stereoselectivity, which can be rationalized through detailed analysis of enzyme-substrate complexes.

Molecular docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided significant insights into the binding modes of cyanohydrins within the catalytic pockets of various HNLs. Although specific studies focusing exclusively on this compound are limited, extensive research on analogous substrates like acetone (B3395972) cyanohydrin and mandelonitrile (B1675950) allows for the extrapolation of key interaction principles. nih.govnih.gov

The binding of a cyanohydrin substrate to an HNL active site is typically characterized by a network of hydrogen bonds and hydrophobic interactions. For instance, in many HNLs, the hydroxyl group of the cyanohydrin acts as a hydrogen bond donor to a catalytic residue, often a serine or threonine, while the nitrile group can interact with positively charged or polar residues. nih.govebi.ac.uk

A common catalytic mechanism involves a catalytic triad (B1167595), often composed of Ser-His-Asp residues, which facilitates the deprotonation of the cyanohydrin's hydroxyl group. ebi.ac.uk In some HNLs, a lysine residue plays a pivotal role in stabilizing the negatively charged cyanide ion intermediate. ebi.ac.uk For example, studies on HNL from Hevea brasiliensis have identified a catalytic triad (Ser80-His235-Asp207) and a crucial lysine residue (Lys236) that are essential for its catalytic activity. ebi.ac.uk

In other HNLs, such as the one from Linum usitatissimum, a zinc ion is present in the active site and is directly involved in the catalytic mechanism. nih.gov The nitrile group of the cyanohydrin coordinates with the zinc ion, which, along with key amino acid residues, facilitates the cleavage of the C-C bond. nih.gov The hydroxyl group of the substrate forms hydrogen bonds with residues like glutamate (B1630785) and lysine, further orienting it for catalysis. nih.gov

The table below summarizes key amino acid residues and their proposed functions in the interaction with cyanohydrin substrates, which are likely applicable to this compound.

Enzyme/Organism Source Key Residue(s) Proposed Function in Cyanohydrin Interaction
Hevea brasiliensis (HNL)Ser80, His235, Asp207Catalytic triad involved in deprotonation of the hydroxyl group. ebi.ac.uk
Lys236Stabilization of the cyanide anion intermediate. ebi.ac.uk
Linum usitatissimum (HNL)Cys63, His85, Cys199Coordination with the catalytic Zn2+ ion. nih.gov
Glu323, Lys162Hydrogen bonding with the hydroxyl group of the cyanohydrin. nih.gov
Chamberlinius hualienensis (HNL)Arg38, Lys117, Tyr103Hydrogen bonding with the hydroxyl and nitrile groups of the substrate. nih.gov

These computational insights are invaluable for understanding the molecular basis of HNL catalysis and for the rational design of enzyme variants with improved properties for biocatalytic applications.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While specific QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of novel derivatives with desired biological or chemical properties.

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized by modifying the cyclohexyl ring or by substituting the hydroxyl or nitrile groups. The biological activity of these compounds, such as their inhibitory constant (Ki) against a specific enzyme or their reaction rate as a substrate, would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters). rjptonline.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP). youtube.com

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is developed that correlates the calculated descriptors with the observed biological activity. rjptonline.orgnih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery or catalyst development.

The following interactive table illustrates a hypothetical dataset for a QSAR study of this compound derivatives, where R represents different substituents on the cyclohexyl ring.

Hypothetical QSAR Data for this compound Derivatives

Derivative (Substituent R) Log(1/IC50) LogP Molecular Weight Polar Surface Area
H4.51.2125.1743.09
4-Methyl4.81.7139.2043.09
4-Chloro5.12.0159.6143.09
4-Hydroxy4.20.8141.1763.32
4-Amino4.00.5140.1969.14

This hypothetical model would aim to establish an equation of the form: Log(1/IC50) = c1LogP + c2(Molecular Weight) + c3*(Polar Surface Area) + ... + constant

Such a model could reveal, for instance, that increasing hydrophobicity (LogP) and the presence of an electron-withdrawing group at the 4-position of the cyclohexane ring are beneficial for the biological activity of these derivatives. This information would be crucial for the rational design of more potent and selective compounds based on the this compound scaffold.

Applications and Future Directions in Chemical Research

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The dual functionality of 1-hydroxycyclohexanecarbonitrile makes it a valuable precursor in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). chemicalmatter.com Its ability to be transformed into amines, carboxylic acids, and other derivatives is key to its utility in medicinal chemistry and drug development. chemicalmatter.comsmolecule.com

The pharmaceutical industry has a significant and growing demand for chiral intermediates to enhance the efficacy of drugs. nih.govnih.gov this compound serves as a precursor for creating such chiral building blocks. nih.gov These are essential for producing single-enantiomer drugs, which can offer improved therapeutic outcomes. nih.gov

A notable example is its role in the synthesis of the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986278. nih.govbms.com This compound has been investigated for the treatment of pulmonary fibrotic diseases. nih.govbms.com The synthesis of BMS-986278, an oxycyclohexyl acid, involves complex synthetic pathways where derivatives of cyclohexanecarbonitrile (B123593) can serve as key structural motifs. nih.govresearchgate.net The development of LPA1 antagonists like BMS-986278 highlights the importance of cyclohexanecarbonitrile-derived structures in creating targeted therapies. researchgate.netnih.gov

While direct, extensive literature detailing the use of this compound as a primary intermediate in the synthesis of a wide range of steroids and alkaloids is specific, the chemical functionalities it possesses are highly relevant to the construction of these complex natural products. The cyanohydrin moiety can be a precursor to various functional groups that are integral to steroid and alkaloid skeletons. Modern steroid synthesis often relies on new catalytic methods to construct complex cores, and versatile building blocks are crucial for these strategies. nih.gov

This compound is a key component in the synthesis of the antidepressant drug Venlafaxine and its analogs. google.comuni.lu Venlafaxine's chemical structure is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl] cyclohexanol (B46403). nih.gov

A patented method describes a single-step process for creating Venlafaxine and its N-desmethylvenlafaxine analog from a cyano-intermediate, namely 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. google.com This process involves reacting the cyano-intermediate with an alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere. google.com Another chemoenzymatic asymmetric synthesis of Venlafaxine highlights the stereoselective creation of cyanohydrins using enzymes, which are then further processed. uni.lu These synthetic routes underscore the central role of the 1-hydroxycyclohexyl moiety derived from cyclohexanone (B45756) cyanohydrin in the industrial production of this widely used antidepressant. nih.gov

This compound is a documented starting material in the synthesis of key intermediates for the antiviral drug Oseltamivir (Tamiflu). metu.edu.tr The objective of several research studies has been to synthesize optically active compounds that can serve as crucial building blocks for Oseltamivir. metu.edu.tr

One synthetic pathway involves the use of this compound to produce ethyl 1-hydroxycyclohexanecarboxylate, which is then further transformed into other key intermediates. metu.edu.tr The synthesis of Oseltamivir is a significant area of research due to its importance in treating influenza, and various total syntheses have been developed, often focusing on efficiency and stereochemical control. nih.govorganic-chemistry.orgnih.govwikipedia.org The utilization of readily available starting materials like this compound is a key consideration in these synthetic strategies. metu.edu.trnih.gov

Applications in Agrochemical and Specialty Chemical Synthesis

The versatile reactivity of this compound extends its utility to the agrochemical and specialty chemical sectors. chemicalmatter.com It serves as a valuable building block for a range of products in these industries. researchgate.net In agrochemical production, catalysis plays a crucial role in the efficient synthesis of pesticides and herbicides, and versatile intermediates are in high demand. numberanalytics.com The nitrile and hydroxyl groups of this compound allow for its incorporation into complex molecules with desired biological activities for crop protection. ox.ac.uk

Advanced Materials Science Applications

In the field of materials science, this compound and similar cyanohydrins are investigated as precursors for polymers and other specialty materials. smolecule.com The presence of both hydroxyl and nitrile functional groups allows for a variety of polymerization reactions. smolecule.com These functional groups can be modified to create monomers suitable for producing polymers with specific chemical and physical properties. While this is an area of potential application, the primary research focus has historically been on its role in pharmaceutical and fine chemical synthesis. smolecule.com

Emerging Research Areas and Challenges

The field of chemical research is continuously evolving, with a significant focus on developing more efficient, selective, and sustainable chemical processes. Within this context, this compound and related cyanohydrins are at the center of several emerging research areas that promise to overcome existing challenges in synthesis and application.

Development of Novel Biocatalysts for Hydroxyfunctionalization

The synthesis of α-hydroxy acids and other valuable chemicals from nitriles is a key area of industrial biotechnology. bohrium.com Biocatalysis, utilizing enzymes like nitrilases and nitrile hydratases, offers a green alternative to traditional chemical methods. openbiotechnologyjournal.comnih.gov Nitrilases are particularly noteworthy as they can convert nitriles directly into carboxylic acids in a single step. bohrium.com

Current research is heavily invested in the discovery and engineering of novel biocatalysts with improved properties. d-nb.info A significant challenge lies in identifying enzymes that can effectively hydrolyze α-hydroxynitriles, which are often unstable under neutral conditions. d-nb.info To this end, researchers are exploring nitrile-hydrolyzing yeast strains that exhibit optimal activity and stability in acidic conditions, where α-hydroxynitriles are more stable. d-nb.info For instance, yeast strains like Exophiala oligosperma R1 and species of Cryptococcus have shown promise for the biotransformation of hydroxynitriles under acidic conditions. d-nb.info

The development of these biocatalysts involves several strategies:

Screening of Novel Microorganisms: Isolating new bacterial and fungal strains from diverse environments to identify enzymes with unique substrate specificities and stabilities. setu.ie Fungal nitrilases, for example, are a significant area of ongoing research. d-nb.info

Protein Engineering: Utilizing rational design and directed evolution to create mutant enzymes with enhanced activity, selectivity, and stability. d-nb.info

Immobilization: Developing robust immobilization techniques to improve the operational stability and reusability of nitrilases in industrial processes. d-nb.info

These advancements aim to create a toolbox of versatile biocatalysts for the efficient and environmentally friendly production of compounds derived from this compound and other hydroxynitriles. openbiotechnologyjournal.com

Expanding the Substrate Scope for Enzymatic Reactions

Hydroxynitrile lyases (HNLs) are crucial enzymes that catalyze the asymmetric synthesis of cyanohydrins, including this compound, from carbonyl compounds and hydrogen cyanide. nih.govresearchgate.net A primary goal in current research is to expand the range of substrates that these enzymes can accept, thereby broadening their synthetic utility. nih.govresearchgate.net

The substrate scope of HNLs is often limited by the size and shape of their active sites. biorxiv.org Research has shown that a larger active site can accommodate a wider variety of substrates. biorxiv.org For example, an ancestral hydroxynitrile lyase (HNL1) with a larger active site has been shown to accept larger hydroxynitrile substrates compared to its counterparts with smaller active sites. biorxiv.org

Key research efforts in this area include:

Site-Directed Mutagenesis: Modifying the amino acid residues within the enzyme's active site to increase its size or alter its electrostatic properties, thereby accommodating new substrates. biorxiv.org For instance, mutating the active site of Hevea brasiliensis HNL (HbHNL) to expand it resulted in a significant increase in its promiscuous esterase activity. biorxiv.org

Discovery of New HNLs: The ongoing discovery of new (R)- and (S)-selective HNLs from various plant and microbial sources provides a natural diversity of enzymes with different substrate preferences. nih.govresearchgate.net

Promiscuous Activities: Exploring and engineering the promiscuous, or secondary, catalytic activities of existing enzymes. For example, the Granulicella tundricola hydroxynitrile lyase (GtHNL) has been shown to catalyze the oxidative cleavage of styrene (B11656) derivatives, an unexpected activity for this class of enzymes. acs.org

The table below summarizes the activity of a GtHNL mutant on various styrene derivatives, showcasing the potential for expanding enzymatic capabilities beyond their native reactions.

SubstrateConversion (%)
α-Methylstyrene31.8 ± 0.7
4-Chloro-α-methylstyrene28.1 ± 0.6
4-Fluoro-α-methylstyrene21.0 ± 0.8
4-Methoxy-α-methylstyrene15.1 ± 0.4
(E)-β-Methylstyrene4.8 ± 0.2
Styrene2.6 ± 0.1
Data adapted from a 2023 study on GtHNL-H96A catalyzed oxidative cleavage. acs.org

By expanding the substrate scope, researchers aim to create more versatile enzymatic tools for the synthesis of a wide array of chiral building blocks for the pharmaceutical and agrochemical industries. acs.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the development of new catalytic systems for cyanohydrin synthesis. diva-portal.org Computational methods provide deep insights into reaction mechanisms and catalyst behavior, which can guide experimental design and reduce the need for extensive trial-and-error screening.

During the asymmetric synthesis of cyanohydrins catalyzed by vanadium(V)oxo(salen) complexes, for example, a combination of experimental techniques like EPR spectroscopy and computational studies revealed that the active catalyst is reduced to a vanadium(IV) species. rsc.org The study identified that the cyanide ion acts as the reducing agent, being oxidized to cyanogen (B1215507) in the process. rsc.org This understanding of the catalyst's lifecycle and potential deactivation pathways is crucial for optimizing the reaction conditions and catalyst design.

Key areas where this integration is proving fruitful include:

Mechanism Elucidation: Computational modeling helps to propose and validate reaction mechanisms, as seen in the Lewis acid-Lewis base catalyzed acylcyanation of aldehydes. diva-portal.org

Catalyst Design: In silico screening of potential catalysts and modifications allows researchers to predict which changes are most likely to improve performance, such as enantioselectivity or activity.

Understanding Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can predict how a substrate like cyclohexanone binds within the active site of an HNL, guiding protein engineering efforts to improve affinity and reactivity.

This integrated approach allows for a more rational and efficient development of both metal-based and biocatalytic systems for the synthesis of this compound and other chiral cyanohydrins.

Sustainable and Scalable Production Methods

The development of sustainable and scalable methods for the production of this compound is a critical challenge, driven by the need for greener chemical manufacturing processes. Traditional methods for cyanohydrin synthesis often involve the use of large quantities of toxic hydrogen cyanide (HCN) or its salts and may require harsh reaction conditions. google.com

Modern research focuses on creating safer and more environmentally benign alternatives. Biocatalytic approaches are at the forefront of this effort. nih.gov The use of enzymes like HNLs allows the synthesis to be performed in aqueous media under mild temperature and pH conditions, significantly reducing the environmental footprint. nih.gov

Key aspects of developing sustainable production methods include:

In Situ HCN Generation: Developing methods where HCN is generated in situ from less hazardous precursors, minimizing the risks associated with storing and handling highly toxic HCN.

Solvent-Free or Green Solvent Systems: Moving away from traditional organic solvents towards water or solvent-free reaction conditions. For example, an efficient method for cyano transfer to aldehydes uses trimethylsilylcyanide (TMSCN) under solvent-free conditions. organic-chemistry.org

Continuous Flow Processes: Designing continuous manufacturing processes that can improve safety, efficiency, and scalability compared to traditional batch reactors.

Catalyst Recycling: Implementing strategies for the efficient recovery and reuse of both biocatalysts and chemical catalysts to improve process economics and reduce waste.

By focusing on these areas, the chemical industry can move towards more sustainable and economically viable methods for the large-scale production of important intermediates like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxycyclohexanecarbonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or hydroxylation of cyclohexanecarbonitrile derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (35–125°C), and catalysts (e.g., acid/base-mediated cyclization). For example, reactions under reduced pressure (8 mmHg) yield higher purity due to controlled evaporation of volatile byproducts . Comparative studies of reaction times and reagent stoichiometry are critical for yield improvement.
ParameterOptimal RangeReference
Temperature35–125°C
Pressure8 mmHg
SolventEthanol/DMF

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Spectroscopy : FT-IR for -OH and -CN group identification (stretching at ~3400 cm⁻¹ and ~2250 cm⁻¹, respectively).
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (C₇H₁₁NO, m/z 125.16) .
    • Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1 eye damage risk) .
  • Ventilation : Use fume hoods to avoid inhalation (UN 3276, Hazard Class 6.1) .
  • Emergency Response : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How does this compound participate in heterocyclic compound synthesis?

  • Methodology : The hydroxyl and nitrile groups enable condensation with amines (e.g., hydrazine hydrate) to form pyrimidine or triazole derivatives. For example, reacting with ethyl chloroacetate yields uracil analogs, as demonstrated in cyclohexanone-based systems . Kinetic studies (e.g., monitoring via in-situ NMR) can elucidate reaction pathways and rate-limiting steps.

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to assess electrophilicity at the nitrile carbon.
  • QSAR Models : Predict solubility and toxicity using Quantitative Structure-Activity Relationship (QSPR) models, as implemented in CC-DPS .
    • Example: Comparing computed vs. experimental dipole moments validates computational accuracy .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/IR results with computational predictions (e.g., ChemDraw simulations).
  • Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts.
  • Statistical Analysis : Apply t-tests or ANOVA to assess significance of yield variations across synthetic batches .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Optimization : Use flow chemistry for precise temperature/pH control, reducing side reactions.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective hydroxylation .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from contaminants like 1-Piperidinocyclohexanecarbonitrile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.